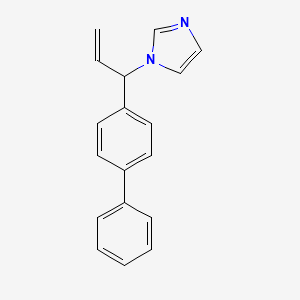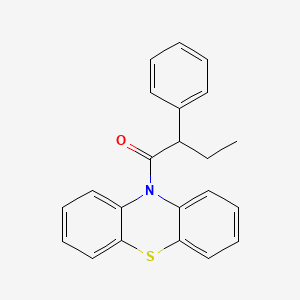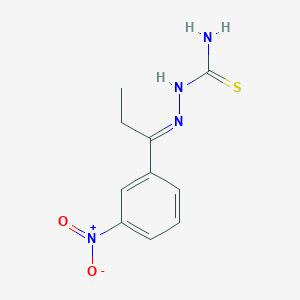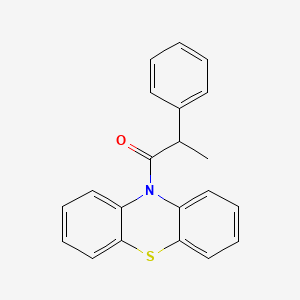![molecular formula C57H74F3N15O10 B10839143 [Tdf1]AngII](/img/structure/B10839143.png)
[Tdf1]AngII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Tdf1]Angiotensin II is a modified form of angiotensin II, a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. Angiotensin II is part of the renin-angiotensin-aldosterone system, which is essential for maintaining cardiovascular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Tdf1]Angiotensin II involves the incorporation of a photoreactive amino acid, such as p-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine, into the angiotensin II peptide sequence. This is typically achieved through solid-phase peptide synthesis using Fmoc/HATU chemistry .
Industrial Production Methods
Industrial production of [Tdf1]Angiotensin II follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[Tdf1]Angiotensin II undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, affecting its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: UV light is used to activate the diazirine group, facilitating the formation of covalent bonds.
Major Products
The major products of these reactions include oxidized forms of the peptide and covalently bonded complexes with target molecules .
Scientific Research Applications
[Tdf1]Angiotensin II has several scientific research applications:
Mechanism of Action
[Tdf1]Angiotensin II exerts its effects by binding to angiotensin II type 1 and type 2 receptors. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the release of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: The natural form of the peptide, involved in blood pressure regulation.
Angiotensin III: Another active peptide in the renin-angiotensin system, with similar but distinct physiological effects.
Angiotensin-(1-7): A heptapeptide with vasodilatory and antiproliferative properties, opposing the effects of angiotensin II.
Uniqueness
[Tdf1]Angiotensin II is unique due to the incorporation of the photoreactive diazirine group, which allows for covalent bonding with target molecules upon UV activation. This property makes it a valuable tool for studying protein interactions and developing targeted therapies .
Properties
Molecular Formula |
C57H74F3N15O10 |
|---|---|
Molecular Weight |
1186.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C57H74F3N15O10/c1-5-32(4)46(52(82)69-42(28-37-29-64-30-66-37)53(83)75-24-10-14-44(75)50(80)70-43(54(84)85)27-33-11-7-6-8-12-33)72-49(79)41(26-35-17-21-38(76)22-18-35)68-51(81)45(31(2)3)71-48(78)40(13-9-23-65-55(62)63)67-47(77)39(61)25-34-15-19-36(20-16-34)56(73-74-56)57(58,59)60/h6-8,11-12,15-22,29-32,39-46,76H,5,9-10,13-14,23-28,61H2,1-4H3,(H,64,66)(H,67,77)(H,68,81)(H,69,82)(H,70,80)(H,71,78)(H,72,79)(H,84,85)(H4,62,63,65)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
OGNWPDVTXMDCHR-PYRLQILWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ncy(SO,methyl)10]acyline](/img/structure/B10839061.png)
![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)
![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)

![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)
![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)


![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)

![[N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)
